N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide

Description

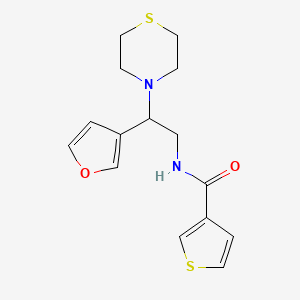

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with a furan-3-yl ring and a thiomorpholinoethyl group. This structure combines sulfur- and oxygen-containing heterocycles, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(13-2-6-21-11-13)16-9-14(12-1-5-19-10-12)17-3-7-20-8-4-17/h1-2,5-6,10-11,14H,3-4,7-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRJSRXKKJADQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique thiomorpholinoethyl and furan-3-yl substituents distinguish it from other thiophene carboxamides. Key comparisons include:

Key Observations :

- The thiomorpholinoethyl group in the target compound introduces a sulfur-containing saturated ring, which could improve membrane permeability compared to aromatic substituents in 80md or 98b .

- The furan-3-yl group may reduce steric hindrance relative to bulkier substituents like benzyl triazolyl (80md) or tetrahydrobenzothiophene () .

Comparison :

Physicochemical and Spectral Properties

Key data from analogs:

Inferences for Target Compound :

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a thiophene ring, a furan moiety, and a thiomorpholine group. The compound's IUPAC name reflects its complex structure, which contributes to its biological properties. Understanding the chemical properties is essential for elucidating its mechanisms of action.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation or microbial growth.

- Receptor Modulation : Interaction with various receptors can lead to altered signal transduction, influencing processes such as inflammation or apoptosis.

- Antioxidant Activity : The presence of the furan and thiophene rings suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation.

Antimicrobial Effects

The compound has also shown potential as an antimicrobial agent:

- Case Study 2 : Research indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 5 to 20 µg/mL, demonstrating effectiveness comparable to standard antibiotics.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Concentration (µM/µg/mL) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | Reduced cell viability; apoptosis induction |

| Antimicrobial | E. coli | 10 | Inhibition of bacterial growth |

| Antimicrobial | S. aureus | 5 | Effective against Gram-positive bacteria |

Research Findings

- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.

- Synergistic Effects : Combining this compound with existing chemotherapeutics enhanced efficacy, indicating possible applications in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.